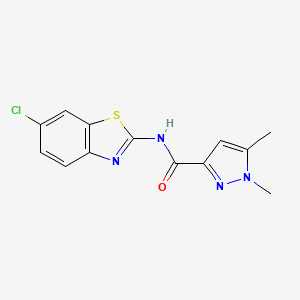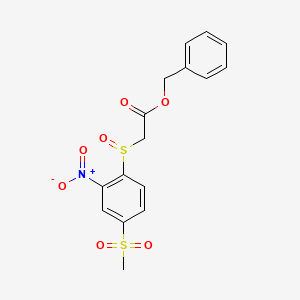![molecular formula C20H17N7O B1225196 1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea](/img/structure/B1225196.png)
1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea is a quinoxaline derivative.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of functionally substituted pyrroloquinolines and related compounds through various reactions. These syntheses often involve the formation of complex molecular structures that can be utilized as building blocks for further chemical transformations or as potential candidates for biological activity screening. For instance, the behavior of amino-indoles in reactions with acetoacetic and other esters leading to the preparation of pyrroloquinolines with functional substituents has been studied, highlighting methods for generating diverse molecular frameworks (Yamashkin et al., 2003).
Biological Activities
Several studies have also focused on the biological activities of these synthesized compounds, particularly their antibacterial and antifungal properties. Compounds derived from similar molecular scaffolds have demonstrated significant broad antibacterial activity against both gram-positive and gram-negative bacteria, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014). Another aspect of research has been the evaluation of antioxidant, cytostatic, and antiviral properties of pyrroloquinoline derivatives, indicating potential therapeutic applications (Manta et al., 2014).
Methodological Advances
Methodological advances in the synthesis of these compounds have also been reported, including eco-friendly approaches and novel catalytic methods. For example, a green and efficient procedure for synthesizing tetrahydropyranoquinoline derivatives has been developed, emphasizing the importance of mild reaction conditions and minimal environmental impact (Lei et al., 2011).
Propriétés
Nom du produit |
1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea |
|---|---|
Formule moléculaire |
C20H17N7O |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-[2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C20H17N7O/c21-12-14-17-19(26-16-9-5-4-8-15(16)25-17)27(18(14)22)11-10-23-20(28)24-13-6-2-1-3-7-13/h1-9H,10-11,22H2,(H2,23,24,28) |
Clé InChI |
NRSOPYNZUNZZCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1225113.png)

![2-Methoxy-4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B1225115.png)
![2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole](/img/structure/B1225117.png)
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide](/img/structure/B1225121.png)
![2,7-Bis-(3-hydroxy-phenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone](/img/structure/B1225124.png)
![2-(4-methoxyphenyl)-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]acetamide](/img/structure/B1225125.png)
![4,5-Dimethoxy-2-[[1-oxo-2-[(3,5,8-trimethyl-2-quinolinyl)thio]ethyl]amino]benzoic acid](/img/structure/B1225126.png)

![7-Oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1225131.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1225132.png)
![N-[2,2-dimethyl-3-[[oxo(thiophen-2-yl)methyl]amino]propyl]-2-thiophenecarboxamide](/img/structure/B1225138.png)
![(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}cyclohexanone](/img/structure/B1225140.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B1225141.png)